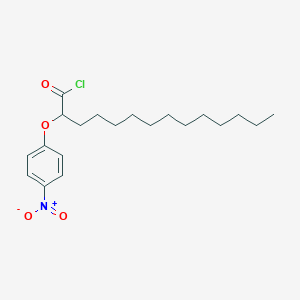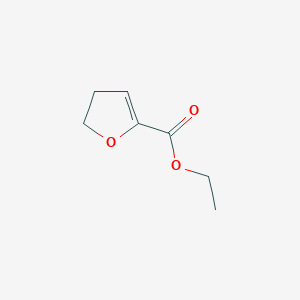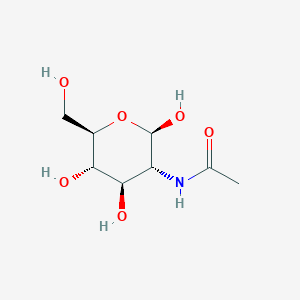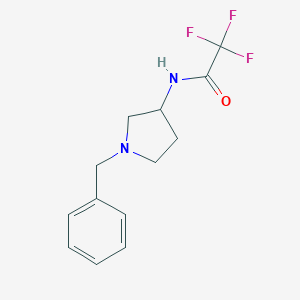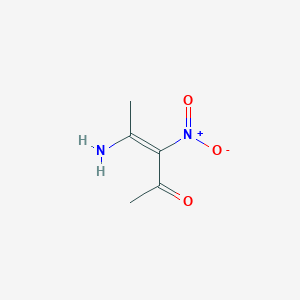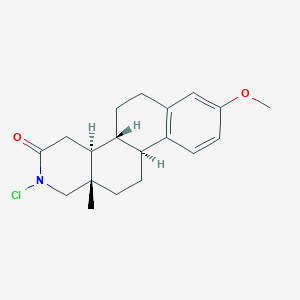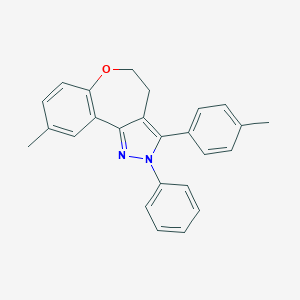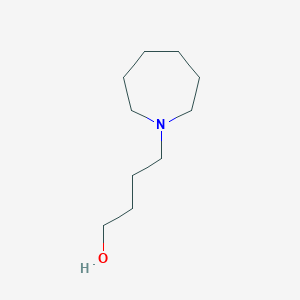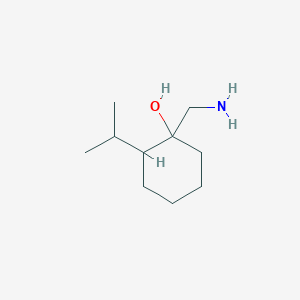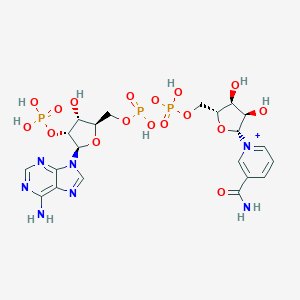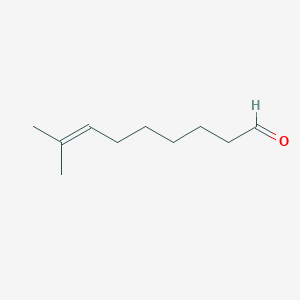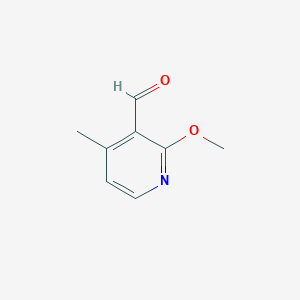
2-甲氧基-4-甲基烟酰醛
描述
Synthesis Analysis
The synthesis of compounds similar to 2-Methoxy-4-methylnicotinaldehyde, such as Schiff base compounds, involves the condensation of aldehydes with amines. For example, Schiff base compounds have been synthesized by condensing 3-methoxysalicylaldehyde with isonicotinic acid hydrazide, demonstrating a method that could potentially be adapted for the synthesis of 2-Methoxy-4-methylnicotinaldehyde (Yang, 2007).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-Methoxy-4-methylnicotinaldehyde reveals trans configurations with respect to the C=N double bonds. This configuration is essential for understanding the chemical behavior and reactivity of such compounds (Yang, 2007).
Chemical Reactions and Properties
The Schiff base compounds, which are structurally similar to 2-Methoxy-4-methylnicotinaldehyde, exhibit interesting chemical reactions, such as the formation of hydrogen-bonded networks. This highlights the potential reactivity of 2-Methoxy-4-methylnicotinaldehyde in forming complex molecular structures through intermolecular interactions (Yang, 2007).
Physical Properties Analysis
While specific data on 2-Methoxy-4-methylnicotinaldehyde's physical properties are not directly available, the physical properties of related Schiff base compounds, such as solubility and melting points, provide insights into its potential characteristics. These compounds display solubility in common organic solvents and have defined melting points, suggesting similar properties for 2-Methoxy-4-methylnicotinaldehyde (Kusumaningrum et al., 2021).
Chemical Properties Analysis
The chemical properties of 2-Methoxy-4-methylnicotinaldehyde can be inferred from related compounds, which show a range of reactivities such as the ability to undergo cyclocondensation reactions. These reactions are crucial for synthesizing heterocyclic compounds and indicate the reactive nature of 2-Methoxy-4-methylnicotinaldehyde in forming diverse chemical structures (Mahata et al., 2003).
科学研究应用
铝和锌喹啉酸的光学性质:
- 4-甲基(甲氧基或氯代)苯甲醛与2-甲基-8-喹啉醇反应生成取代的2-苯乙烯基-8-喹啉醇。该化合物用作螯合配体来制备铝和锌配合物。
- 这些配合物在有机溶剂中显示出很高的热稳定性和溶解度。它们在THF中发出蓝绿色光,其光致发光(PL)最大值相对于参考配合物红移,表明在发光器件中的潜在应用 (Barberis & Mikroyannidis, 2006)。
甲醇的顺序光氧化:
- 预氧化TiO(2)(110)上的甲醇光氧化导致甲酸甲酯的产生。这涉及两个连续的光氧化步骤,其中甲氧基在该过程中起着至关重要的作用 (Phillips 等人,2013)。
合成化学中的Weinreb酰胺:
- N-甲氧基-N-甲基酰胺,也称为Weinreb酰胺,在合成化学中广泛用作酰化剂和醛当量物。它在杂环化学、全合成和制药工业的工业规模生产中都有应用 (Balasubramaniam & Aidhen, 2008)。
抗菌锌配合物:
- 源自2-乙酰氨基苯甲醛和各种苯并噻唑的席夫碱用于合成锌(II)螯合物。这些配合物对大肠杆菌和金黄色葡萄球菌等病原体表现出抗菌性能 (Chohan, Scozzafava & Supuran, 2003)。
固相有机合成的连接体:
- 富电子的苯甲醛衍生物,包括2-甲氧基-4-羟基苯甲醛,已被用作固相有机合成的连接体。它们能够产生仲酰胺,这些酰胺可以从载体中裂解出来,具有很高的纯度和产率 (Swayze, 1997)。
甲基(Z)-α-甲氧基丙烯酸酯的合成:
- 这项研究报道了由醛合成的甲基(Z)-α-甲氧基丙烯酸酯,显示出在制造生物活性化合物中进行多种化学转化的潜力 (Baati 等人,2009)。
属性
IUPAC Name |
2-methoxy-4-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-9-8(11-2)7(6)5-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNIUITTZQLGKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methylnicotinaldehyde | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

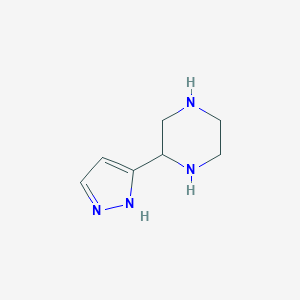
![2,4-Dichlorothieno[3,4-B]pyridine](/img/structure/B58346.png)
